Leukadherin-1
Overview
Description
Leukadherin-1 is a small-molecule agonist of complement receptor 3 (CR3), also known as CD11b/CD18. This compound has shown therapeutic promise in various animal models of vascular injury and inflammation. This compound is known for its ability to modulate immune responses, particularly by reducing inflammatory signaling in innate immune cells .
Preparation Methods
The synthesis of Leukadherin-1 involves several steps, including the formation of a furanyl thiazolidinone compound. The synthetic route typically includes the reaction of a thiazolidinone derivative with a furanyl compound under specific conditions to yield this compound. Detailed industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Leukadherin-1 undergoes various chemical reactions, primarily involving its interaction with proteins and other biological molecules. It is known to inhibit the reaction of 1-Naphthylisothiocyanate, resulting in decreased expression of certain mRNAs such as ITGB6 and COL1A1 . Common reagents and conditions used in these reactions include specific inhibitors and activators that modulate the activity of this compound. The major products formed from these reactions are typically related to changes in gene expression and protein activity.
Scientific Research Applications
Leukadherin-1 has a wide range of scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to reduce the secretion of pro-inflammatory cytokines such as interferon-gamma, tumor necrosis factor, and macrophage inflammatory protein-1 beta by monokine-stimulated natural killer cells . Additionally, this compound has been used to protect mice against endotoxic shock by inhibiting the interaction between lipopolysaccharides and Toll-like receptor 4 . In the context of critical illness, this compound has been found to ameliorate endothelial barrier damage mediated by neutrophils .
Mechanism of Action
Leukadherin-1 exerts its effects by activating the CD11b component of CR3. This activation leads to a reduction in inflammatory signaling pathways, including the inhibition of mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways . By promoting the adhesion of neutrophils to inflamed endothelium and restricting tissue infiltration, this compound offers a novel mechanism of anti-inflammatory action .
Comparison with Similar Compounds
Leukadherin-1 is unique in its ability to activate CR3, whereas other compounds may inhibit this receptor. Similar compounds include other CR3 agonists and modulators, such as GB1275, which has shown promise in enhancing the antitumor immune response . this compound stands out due to its specific activation of CD11b and its ability to modulate immune responses in a targeted manner.
Properties
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-72-4 | |
Record name | GB-1275 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GB-1275 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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